2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methoxy group attached to the pyridine ring. It is widely used as a building block in various chemical syntheses due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of pyridine with trifluoromethyl ortho-phthalic anhydride to yield this compound .
- Another method includes the reaction of pyridine with trifluoromethyl hydrofluoric acid ester under controlled conditions .
Industrial Production Methods:
- Industrially, the compound can be synthesized through simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation can yield corresponding pyridine N-oxides.
- Reduction can produce partially or fully reduced pyridine derivatives.
- Substitution reactions can lead to various functionalized pyridine derivatives .
Scientific Research Applications
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions.
Drug Design: Serves as a building block in the synthesis of pharmaceutical compounds.
Molecular Recognition: Utilized in the design of molecules for molecular recognition studies.
Natural Product Synthesis: Employed in the synthesis of complex natural products.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the methoxy group but shares the trifluoromethyl and hydroxyl groups.
5-(Trifluoromethyl)picolinic acid: Contains a carboxylic acid group instead of the hydroxyl and methoxy groups.
Uniqueness:
- The presence of both hydroxyl and methoxy groups, along with the trifluoromethyl group, makes 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine unique. This combination of functional groups provides a distinct set of chemical properties, enhancing its utility in various applications .
Properties
IUPAC Name |
4-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-6(12)11-3-4(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLPIBDYAPCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245853 | |
Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-44-0 | |
Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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